1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

Catalog No.
S515727
CAS No.
268550-95-4
M.F
C37H71O8P
M. Wt
674.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol,...

CAS Number

268550-95-4

Product Name

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

Molecular Formula

C37H71O8P

Molecular Weight

674.9 g/mol

InChI

InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1

InChI Key

OPVZUEPSMJNLOM-QEJMHMKOSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Solubility

Soluble in DMSO

Synonyms

16:0-18:1 PG

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Description

The exact mass of the compound 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is 674.4887 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of 1,2-diacyl-sn-glycerol 3-phosphate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphates [GP10] -> Diacylglycerophosphates [GP1001]. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Membrane Structure and Function

POPG is a major component of the inner mitochondrial membrane and plays a crucial role in maintaining its structure and function [1]. Researchers use POPG to create artificial bilayers that mimic the structure of natural membranes. These bilayers serve as model systems to study various membrane-related processes, such as ion transport, protein-lipid interactions, and the effects of drugs on membranes [2, 3].

  • Source:
    • [1] Phosphatidylglycerol content in the inner mitochondrial membrane of rat liver and yeast ()
    • [2] Formation and characterization of liposomes prepared using mixtures of various saturated phosphatidylglycerols ()
    • [3] Liposomes for modeling cell membranes ()

Drug Delivery Research

POPG's ability to form liposomes, spherical structures that enclose an aqueous core, makes it valuable in drug delivery research. These liposomes can be engineered to deliver drugs specifically to target cells by incorporating targeting moieties on their surface [4]. Additionally, POPG's negative charge can aid in cellular uptake through interactions with positively charged components on the cell surface [5].

  • Source:
    • [4] Liposomal drug delivery systems: A review of basic principles and recent applications ()
    • [5] Cellular trafficking and cytotoxicity of liposomes ()

Studying Protein-Lipid Interactions

POPG's negatively charged headgroup can interact with positively charged regions of proteins. Researchers use POPG to study these interactions, which play a crucial role in various cellular processes [6]. By investigating how proteins bind to POPG-containing membranes, scientists can gain insights into protein function and regulation.

  • Source: [6] Specific binding of acylated peptides to phosphatidylglycerol-containing membranes ()
  • POPG is a synthetic phospholipid.
  • It can be found in some biological membranes, but it is not as common as some other phospholipids [].
  • Scientists often use POPG in research because it has properties that make it useful for studying cell membranes [].

Molecular Structure Analysis

  • POPG consists of a glycerol backbone with two fatty acid chains (palmitoyl and oleoyl) attached, a phosphate group, and a glycerol headgroup.
  • The fatty acid chains have different lengths and one has a double bond, which affects how the molecule interacts with its surroundings.
  • The phosphate group gives POPG a negatively charged head group, which is important for its function in cell membranes.

Chemical Reactions Analysis

  • POPG can be synthesized in a laboratory from its constituent parts [].
  • The specific details of the synthesis can vary depending on the desired outcome [].
  • POPG can undergo hydrolysis, a reaction where it is broken down into its component parts by water [].
  • As a phospholipid, POPG can participate in various biological membrane reactions, but these reactions are complex and beyond the scope of this analysis [].

Physical And Chemical Properties Analysis

  • POPG is a white or off-white powder.
  • It is insoluble in water.
  • POPG has a melting point around 50°C.
  • POPG plays a role in cell membrane structure and function by interacting with other molecules in the membrane.
  • The specific mechanisms of action of POPG depend on the context and are still being investigated [].
  • POPG is generally considered to be a low-hazard compound.
  • However, as with any laboratory chemical, it is important to handle it with care and follow proper safety procedures.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

13.1

Exact Mass

674.4887

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphates [GP10] -> Diacylglycerophosphates [GP1001]

Dates

Modify: 2023-08-15

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